1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound is characterized by a central piperidine ring system with two distinct substitution patterns that significantly influence its three-dimensional geometry. The compound possesses a molecular formula of C15H24N2 and a molecular weight of 232.36 grams per mole, establishing it as a medium-sized organic molecule with substantial structural complexity. The chemical identity is definitively established through its Chemical Abstracts Service registry number 223567-74-6 and the corresponding PubChem compound identifier 24274905.
The core piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for this six-membered saturated heterocycle. This conformational preference significantly impacts the spatial orientation of the substituents attached to the ring system. The 4-position aminomethyl group extends from the piperidine ring in an equatorial orientation, minimizing steric interactions and providing optimal geometric arrangement for potential hydrogen bonding interactions. The nitrogen atom of the piperidine ring serves as the attachment point for the 3-phenylpropyl substituent, which consists of a three-carbon aliphatic chain terminated by a phenyl ring.
The stereochemical configuration around the piperidine ring creates specific spatial relationships between the aminomethyl group and the 3-phenylpropyl chain. The chair conformation of the piperidine ring results in distinct axial and equatorial positions, with the substituents preferentially occupying equatorial positions to minimize unfavorable steric interactions. The 3-phenylpropyl chain provides considerable conformational flexibility due to the presence of three rotatable carbon-carbon bonds within the propyl linker, allowing for various spatial orientations of the terminal phenyl group relative to the piperidine core.
Computational Prediction of Physicochemical Properties
Computational analysis provides detailed predictions of the physicochemical properties that govern the behavior of this compound under various conditions. The predicted boiling point ranges from 302.78°C to 340.29°C according to different computational models, with the Environmental Protection Agency Test Estimation Suite providing the lower estimate and the Estimation Programs Interface Suite generating the higher prediction. This substantial boiling point reflects the significant molecular weight and the presence of hydrogen bonding capabilities through both nitrogen-containing functional groups.
The density of the compound is computationally estimated at 1.01 grams per cubic centimeter, indicating a density slightly greater than water. This property is consistent with the molecular composition, which includes aromatic and aliphatic hydrocarbon components alongside nitrogen heteroatoms. The flash point is predicted to be 159.77°C, suggesting moderate thermal stability and requiring appropriate safety precautions during handling and storage at elevated temperatures. The melting point prediction of 107.49°C indicates that the compound exists as a solid under standard laboratory conditions.
Water solubility predictions vary significantly between computational models, with estimates ranging from 1,086.73 milligrams per liter to 2,118.9 milligrams per liter. This moderate water solubility reflects the amphiphilic nature of the molecule, which contains both hydrophobic aromatic and aliphatic regions alongside hydrophilic amino groups. The compound exhibits five rotatable bonds, contributing to conformational flexibility and potentially affecting its interaction with biological targets or other molecules. The presence of two hydrogen bond acceptors and one hydrogen bond donor provides specific sites for intermolecular interactions that influence both solubility and binding properties.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 232.36 g/mol | Direct Calculation |
| Boiling Point | 302.78°C - 340.29°C | EPA T.E.S.T. / EPI Suite |
| Density | 1.01 g/cm³ | EPA T.E.S.T. |
| Flash Point | 159.77°C | EPA T.E.S.T. |
| Melting Point | 107.49°C | EPI Suite |
| Water Solubility | 1,086.73 - 2,118.9 mg/L | EPA T.E.S.T. / EPI Suite |
| Hydrogen Bond Acceptors | 2 | Structural Analysis |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Rotatable Bonds | 5 | Structural Analysis |
Crystallographic Analysis and Conformational Studies
The conformational behavior of this compound is influenced by the inherent flexibility of both the piperidine ring system and the 3-phenylpropyl substituent. Studies of related 4-phenylpiperidine derivatives reveal that the piperidine ring typically adopts a chair conformation with substituents preferentially occupying equatorial positions to minimize steric hindrance. The phenyl group attached to the propyl chain can adopt various orientations relative to the piperidine core, with rotational barriers influenced by both intramolecular interactions and crystal packing forces in the solid state.
Research on analogous compounds demonstrates that nitrogen inversion represents a low-energy process for piperidine derivatives, with typical barriers ranging from 1.5 to 3.2 kilocalories per mole. This facile inversion allows for rapid interconversion between different conformational states at room temperature, contributing to the dynamic nature of the molecular structure in solution. The 3-phenylpropyl substituent introduces additional conformational complexity through rotation around the carbon-nitrogen bond and the three carbon-carbon bonds within the propyl linker.
The aminomethyl substituent at the 4-position of the piperidine ring provides a specific site for intermolecular hydrogen bonding interactions in crystal structures. These interactions can significantly influence the solid-state packing arrangement and may stabilize particular conformational states that differ from those preferred in solution or gas phases. The presence of both primary and tertiary amino groups creates multiple potential hydrogen bonding sites that can engage in complex networks of intermolecular interactions.
Computational studies of related piperidine derivatives indicate that the preferred conformation involves an equatorial orientation for large substituents, with the phenyl group of the 3-phenylpropyl chain adopting orientations that minimize steric interactions with other portions of the molecule. The flexibility of the propyl linker allows the phenyl ring to extend away from the piperidine core, reducing unfavorable steric contacts while maintaining favorable aromatic interactions in appropriate environments.
Comparative Structural Analysis with Piperidine Derivatives
Comparative analysis with structurally related piperidine derivatives reveals distinctive features that distinguish this compound from other members of this chemical class. The closely related compound 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine differs by having a two-carbon linker between the nitrogen and phenyl group instead of the three-carbon chain, resulting in a molecular weight of 218.34 grams per mole compared to 232.36 grams per mole for the three-carbon analog. This structural difference significantly affects the conformational flexibility and spatial relationships within the molecule.
The additional methylene group in the 3-phenylpropyl substituent provides increased conformational freedom compared to the 2-phenylethyl analog, allowing the phenyl ring to adopt a broader range of orientations relative to the piperidine core. This enhanced flexibility may influence both the chemical reactivity and potential biological activity of the compound by affecting the accessibility of functional groups and the overall molecular shape. The extended chain length also increases the molecular volume and lipophilicity, potentially affecting membrane permeability and other pharmacologically relevant properties.
Studies of 4-phenylpiperidine analgesics demonstrate that the substitution pattern and chain length significantly influence conformational preferences and biological activity. The equatorial preference for phenyl substituents is consistently observed across this series of compounds, with conformational energies typically favoring equatorial orientations by 0.6 to 3.4 kilocalories per mole depending on the specific substitution pattern. The 3-phenylpropyl substituent in the target compound is expected to exhibit similar conformational preferences based on these established structure-activity relationships.
Comparison with 4-(aminomethyl)-1-(1-phenylethyl)piperidin-4-amine reveals the importance of the substitution position and connectivity pattern. This related compound features a branched phenylethyl group instead of the linear phenylpropyl chain, resulting in different steric interactions and conformational constraints. The presence of an additional amino group at the 4-position in this comparative compound (C14H23N3, molecular weight 233.35 g/mol) demonstrates how subtle structural modifications can significantly alter the electronic and geometric properties of piperidine derivatives.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C15H24N2 | 232.36 g/mol | Target compound |
| 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | C14H22N2 | 218.34 g/mol | Shorter linker chain |
| 4-(Aminomethyl)-1-(1-phenylethyl)piperidin-4-amine | C14H23N3 | 233.35 g/mol | Branched substituent, additional amino group |
The systematic comparison reveals that the 3-phenylpropyl substituent provides a unique balance between conformational flexibility and molecular recognition capabilities. The three-carbon linker allows sufficient spatial separation between the piperidine core and the phenyl ring to minimize steric interactions while maintaining the ability to engage in specific molecular interactions through both the aromatic system and the amino functional groups. This structural arrangement positions this compound as a distinctive member of the piperidine derivative family with specific geometric and electronic properties that differentiate it from both shorter and longer chain analogs.
Properties
IUPAC Name |
[1-(3-phenylpropyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-13-15-8-11-17(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZFQTCBSFEJIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640634 | |
| Record name | 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223567-74-6 | |
| Record name | 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via N-Alkylation
One common method for synthesizing 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine involves the N-alkylation of piperidine derivatives:
Starting Materials : Piperidine, 3-phenylpropyl bromide.
-
- Piperidine is dissolved in a suitable solvent such as dimethylformamide (DMF).
- 3-Phenylpropyl bromide is added to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product is purified using column chromatography.
Yield and Purity : This method typically yields 70%-80% of the desired compound, depending on the reaction conditions and purification steps employed.
Reductive Amination Approach
Another effective method is reductive amination, which can be utilized when starting from ketones or aldehydes:
Starting Materials : 4-Piperidone, phenethylamine.
-
- 4-Piperidone is reacted with phenethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
- The reaction is conducted in an organic solvent like dichloromethane.
- After completion, the mixture is quenched and extracted with water.
- The organic layer is dried and concentrated to yield the amine.
Yield and Purity : This method has been reported to provide yields of around 75%-85%, with high purity achievable through recrystallization.
Alternative Synthesis via Amide Coupling
Amide coupling reactions can also be employed to form the desired amine:
Starting Materials : A carboxylic acid derivative (e.g., benzoic acid) and an amine (e.g., piperidin-4-amine).
-
- The carboxylic acid is activated using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide).
- The amine is added, and the mixture is stirred at room temperature or slightly elevated temperatures.
- The product can be purified using standard methods such as recrystallization or chromatography.
Yield and Purity : This approach can yield products in excess of 80% purity after purification.
The following table summarizes the various preparation methods for this compound:
| Method | Starting Materials | Yield (%) | Purification Method |
|---|---|---|---|
| N-Alkylation | Piperidine, 3-phenylpropyl bromide | 70%-80% | Column chromatography |
| Reductive Amination | 4-Piperidone, phenethylamine | 75%-85% | Recrystallization |
| Amide Coupling | Carboxylic acid derivative, piperidin-4-amine | >80% | Standard purification |
The synthesis of this compound can be effectively achieved through various methods including N-alkylation, reductive amination, and amide coupling. Each method presents unique advantages regarding yield and purification strategies. Careful selection of reaction conditions and purification techniques will enhance the overall efficiency and quality of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in research and industrial applications.
Biology
- Interaction with Biological Targets : Research indicates that 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine interacts with neurotransmitter systems, particularly opioid receptors. These interactions are crucial for understanding its potential roles in pain modulation and addiction treatment.
Medicine
- Therapeutic Potential : The compound is being investigated for its analgesic properties due to its agonistic activity at opioid receptors. Additionally, it shows promise as an acetylcholinesterase inhibitor, which could have implications for neurodegenerative diseases like Alzheimer's.
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Opioid Receptor Interaction | Exhibits significant activity at opioid receptors, influencing analgesic effects. |
| Enzyme Inhibition | May inhibit enzymes such as acetylcholinesterase, contributing to its pharmacological profile. |
| Antibacterial Activity | Preliminary studies suggest moderate antibacterial properties against certain bacterial strains. |
Opioid Receptor Studies
Research has demonstrated that compounds similar to this compound often exhibit both agonistic and antagonistic properties at opioid receptors. These findings are critical for developing new analgesics with potentially fewer side effects compared to traditional opioids.
Enzyme Inhibition
A study highlighted the compound's potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative conditions. The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive functions in affected individuals.
Antibacterial Activity
Preliminary screenings indicated that this compound possesses moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests its potential application in antimicrobial therapy.
Mechanism of Action
The mechanism of action of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Variations in Phenylalkyl Chain Length
The length of the phenylalkyl substituent significantly influences pharmacological properties. Key comparisons include:
| Compound Name | Substituent Chain Length | Key Differences | Biological Implications |
|---|---|---|---|
| 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine | 2 carbons | Shorter chain reduces lipophilicity and steric bulk | Lower receptor binding affinity due to reduced hydrophobic interactions |
| 1-[1-(4-Phenylbutyl)piperidin-4-yl]methanamine | 4 carbons | Longer chain increases lipophilicity and steric hindrance | Potential mismatch with receptor binding pockets, reducing selectivity |
Key Insight : The 3-phenylpropyl chain in the target compound optimizes a balance between lipophilicity and spatial compatibility with opioid receptors, enhancing binding affinity compared to shorter or longer analogs .
Replacement of Phenyl Group with Alkyl or Heterocyclic Substituents
Substituent type profoundly affects electronic properties and target interactions:
| Compound Name | Substituent Type | Structural Difference | Biological Activity |
|---|---|---|---|
| (1-Propylpiperidin-4-yl)methanamine | Propyl (alkyl) | Lacks aromatic phenyl group | Reduced π-π stacking interactions; lower affinity for aromatic-rich receptors |
| {1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine | Dimethyloxazole | Heterocyclic substituent with N/O atoms | Potential hydrogen bonding with targets; divergent activity (e.g., anticancer) |
| (1-(Trifluoromethyl)piperidin-4-yl)methanamine | Trifluoromethyl (CF₃) | Electron-withdrawing CF₃ group | Enhanced metabolic stability; altered receptor selectivity |
Key Insight: The phenyl group in the target compound enables critical aromatic interactions absent in alkyl-substituted analogs. Heterocyclic or electron-withdrawing groups (e.g., CF₃) may redirect activity toward non-opioid targets .
Piperidine vs. Pyrrolidine Core
Ring size impacts conformational flexibility and receptor fit:
| Compound Name | Core Structure | Key Difference | Pharmacological Impact |
|---|---|---|---|
| 1-(1-Ethylpyrrolidin-3-yl)-N-methylmethanamine | Pyrrolidine | 5-membered ring (vs. 6-membered piperidine) | Reduced rigidity; altered spatial presentation of substituents |
Key Insight : Piperidine’s chair conformation optimally positions the 3-phenylpropyl and methanamine groups for receptor engagement, whereas pyrrolidine derivatives may exhibit off-target effects .
Bulky Substituents and Steric Effects
Steric hindrance influences binding accessibility:
| Compound Name | Substituent Bulk | Structural Feature | Biological Outcome |
|---|---|---|---|
| [1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine | 3,3-Dimethylbutyl | Highly branched alkyl chain | Improved selectivity for targets with spacious binding pockets |
Key Insight : While bulky groups enhance selectivity, the 3-phenylpropyl chain in the target compound maintains a balance between steric bulk and receptor compatibility .
Biological Activity
1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, commonly referred to as 3-phenylpropylpiperidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a 3-phenylpropyl group. This structural arrangement is crucial for its interaction with various biological targets, particularly opioid receptors.
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It has been shown to act as both an agonist and antagonist at opioid receptors, influencing pain modulation and other physiological processes. The specific mechanisms are still under investigation but suggest a role in modulating biochemical pathways related to pain and possibly addiction.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Opioid Receptor Interaction | Exhibits significant activity at opioid receptors, potentially influencing analgesic effects. |
| Enzyme Inhibition | May inhibit enzymes such as acetylcholinesterase, contributing to its pharmacological profile. |
| Antibacterial Activity | Some studies suggest potential antibacterial properties against specific strains. |
Case Studies and Experimental Data
- Opioid Receptor Studies : Research indicates that compounds structurally similar to this compound often display agonistic or antagonistic properties at opioid receptors. These interactions are critical for understanding their potential therapeutic applications in pain management and addiction treatment.
- Enzyme Inhibition : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed promising results as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases .
- Antibacterial Activity : Preliminary screening has indicated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in antimicrobial therapy .
Applications in Medicinal Chemistry
The compound is being investigated for various applications:
- Pain Management : Due to its interaction with opioid receptors, it holds promise for developing new analgesics that may have fewer side effects compared to traditional opioids.
- Neuropharmacology : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease.
- Antimicrobial Development : The observed antibacterial properties warrant further investigation into its use as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine, and what analytical techniques are used for its characterization?
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. For example, alkylation of piperidin-4-ylmethanamine with 3-phenylpropyl halides under basic conditions can yield the target compound. Hydrogenation of intermediates (e.g., nitriles or imines) may also be employed, as seen in similar piperidine-based syntheses . Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .
Q. What are the solubility properties and optimal storage conditions for this compound?
The compound is reported to be insoluble in water (H₂O) and ethanol (EtOH) but highly soluble in dimethyl sulfoxide (DMSO) (≥8.95 mg/mL) . For long-term stability, storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis or decomposition . Aliquotting under inert gas (e.g., nitrogen) further minimizes degradation.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
A combination of analytical methods is essential:
- 1H/13C NMR : To verify the presence of the piperidine ring, phenylpropyl chain, and methanamine group.
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., C₁₆H₂₄N₂) and isotopic pattern.
- HPLC with UV/Vis detection : To quantify purity, using a C18 column and acetonitrile/water gradient .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this piperidine derivative?
SAR studies should focus on modifying key structural elements:
- Phenylpropyl chain : Vary substituents (e.g., halogenation, methoxy groups) to assess impact on receptor binding.
- Piperidine ring : Test substituents at the 4-position (e.g., methyl, isopropyl) to evaluate steric effects.
- Methanamine group : Explore bioisosteric replacements (e.g., azetidine, pyrrolidine) to optimize pharmacokinetics.
Activity assays (e.g., β-catenin agonism or receptor binding ) should correlate structural changes with functional outcomes.
Q. What strategies are recommended for resolving discrepancies in reported solubility or reactivity data?
Contradictory solubility data (e.g., EtOH insolubility vs. alternative solvent systems) can be addressed via:
Q. What in vivo models are appropriate for evaluating the bioactivity of this compound?
Given structural similarities to β-catenin agonists (e.g., WAY-262611 ), consider:
- Osteogenesis models : Rodent calvarial defect assays to assess bone formation.
- Knockout (KO) vs. wild-type (WT) comparisons : Validate target specificity by testing in Dkk-1 KO mice, which lack responsiveness to β-catenin modulation .
Dosing regimens should account for pharmacokinetic parameters (e.g., half-life, bioavailability).
Q. How can computational tools predict synthetic accessibility or reactivity?
AI-driven platforms (e.g., retrosynthetic analysis using Reaxys or Pistachio databases) can propose feasible routes by prioritizing high-yield reactions (e.g., amide couplings, reductive aminations) . Molecular dynamics simulations may also predict steric hindrance or regioselectivity in key steps .
Q. What safety protocols are critical when handling this compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
